N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
CAS No.: 1192005-63-2
Cat. No.: VC5081228
Molecular Formula: C27H31N3O6
Molecular Weight: 493.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192005-63-2 |
|---|---|
| Molecular Formula | C27H31N3O6 |
| Molecular Weight | 493.56 |
| IUPAC Name | N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
| Standard InChI | InChI=1S/C27H31N3O6/c1-26(2)33-20-21(34-26)23-25(36-27(3,4)35-23)32-22(20)24(31)28-14-19-29-17-12-8-9-13-18(17)30(19)15-16-10-6-5-7-11-16/h5-13,20-23,25H,14-15H2,1-4H3,(H,28,31) |
| Standard InChI Key | AFLDIEBONGPEDQ-UHFFFAOYSA-N |
| SMILES | CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6)C |
Introduction
Structural Analysis
The compound "N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide" is a complex organic molecule with the following key features:
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Benzimidazole Core: Known for its biological and pharmacological significance.
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Benzyl Substitution: Enhances hydrophobic interactions and may improve binding affinity in biological systems.
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Polyether Tricyclic Moiety: The pentaoxatricyclododecane structure suggests potential for ionophoric properties or complexation with metal ions.
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Carboxamide Functional Group: Often associated with hydrogen bonding and bioactivity.
Potential Applications
Compounds with similar structural motifs are often explored for:
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Pharmaceutical Applications: Benzimidazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities.
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Catalysis: Polyether structures can act as ligands in coordination chemistry.
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Material Science: The rigidity of tricyclic frameworks may lend themselves to specialized polymer or supramolecular applications.
Synthesis
A possible synthetic route would involve:
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Preparation of the benzimidazole core via condensation reactions.
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Introduction of the benzyl group through alkylation.
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Functionalization with the pentaoxatricyclododecane moiety using etherification or related methods.
Characterization
Standard techniques for structural confirmation include:
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NMR Spectroscopy: For identifying chemical shifts associated with aromatic protons and ethers.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To confirm functional groups like amides and ethers.
Biological Evaluation
Potential studies could focus on:
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Antimicrobial screening against Gram-positive and Gram-negative bacteria.
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Cytotoxicity assays to evaluate anticancer potential.
Hypothetical Data Table
| Property | Expected Value/Observation |
|---|---|
| Molecular Weight | ~500–600 g/mol (estimated) |
| Solubility | Soluble in organic solvents |
| Melting Point | TBD (requires experimental data) |
| NMR Peaks (1H) | Aromatic (7–8 ppm), Ether (3–4 ppm) |
| IR Peaks | Amide (~1650 cm⁻¹), Ether (~1100 cm⁻¹) |
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